molecular formula C16H18BrN7OS B3019084 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone CAS No. 898449-40-6

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone

Cat. No. B3019084
M. Wt: 436.33
InChI Key: QYSLODQLZSTNIS-UHFFFAOYSA-N
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Description

The compound “2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone” is a unique chemical with the linear formula C18H21N7O3S . It has a molecular weight of 415.477 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a triazolo-triazinyl group attached to an ethanone group via a sulfanyl linkage . The ethanone group is further substituted with a bromophenyl group . The exact 3D conformer and other structural details would require more specific analytical techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.477 g/mol . It has a topological polar surface area of 163 Ų . The compound has a complexity of 555 as computed by Cactvs 3.4.8.18 . Other properties like solubility, melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Compounds with structural similarities, including triazolo[4,3-a][1,3,5]triazin derivatives, have been synthesized and evaluated for their biological activities, such as inhibition against specific enzymes like 15-lipoxygenase. Such studies demonstrate the potential of these compounds in the development of therapeutic agents targeting inflammatory diseases and other conditions related to enzyme dysfunction (Asghari et al., 2016).

Antioxidant Properties

  • Research on bromophenol derivatives, which share a brominated aromatic feature with the query compound, has shown effective antioxidant power. These findings suggest that structurally related compounds may also possess significant antioxidant properties, valuable in addressing oxidative stress-related diseases (Balaydın et al., 2010).

Novel Synthetic Routes

  • Innovative synthetic routes have been developed for triazolothiadiazines and related heterocyclic compounds, offering new pathways for the synthesis of complex molecules. Such methodologies could be applicable to the synthesis of the query compound, potentially aiding in the exploration of its properties and applications (Sarhan et al., 2014).

Antimicrobial Activity

  • Studies on chalcone-based bis 1,4-disubstituted 1,2,3-triazoles demonstrate antimicrobial effects against a range of bacterial and fungal strains. These findings highlight the potential of structurally similar compounds, including the query compound, in contributing to the development of new antimicrobial agents (Umapathi et al., 2021).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(3-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN7OS/c1-3-18-13-20-14(19-4-2)24-15(21-13)22-23-16(24)26-9-12(25)10-6-5-7-11(17)8-10/h5-8H,3-4,9H2,1-2H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSLODQLZSTNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone

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